Thymolphthalein

Catalog No.
S597778
CAS No.
125-20-2
M.F
C28H30O4
M. Wt
430.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymolphthalein

CAS Number

125-20-2

Product Name

Thymolphthalein

IUPAC Name

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3

InChI Key

LDKDGDIWEUUXSH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Synonyms

Thymolphthalein

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Acid-Base Titrations

One of the most common applications of thymolphthalein is in acid-base titrations. Titration involves the gradual addition of a solution of known concentration (titrant) to another solution of unknown concentration (analyte) until the endpoint, where the reaction reaches completion, is achieved. Thymolphthalein, with its clear color change from colorless in acidic solutions (pH < 8.0) to deep blue in basic solutions (pH > 9.6), allows researchers to visually determine the endpoint of the titration, signifying the complete neutralization of the acid by the base or vice versa.

Studying Biochemical Processes

Thymolphthalein also finds applications in studying various biochemical processes. Due to its sensitivity to slight pH changes, it can be used to monitor the activity of enzymes that alter the pH of their surrounding environment during their catalytic functions []. This application proves valuable in understanding enzyme mechanisms and their roles in various biological processes.

  • Origin and Significance: Thymolphthalein is synthesized from thymol, a naturally occurring phenol found in thyme oil, and phthalic anhydride []. It plays a significant role in scientific research by visually indicating the basic nature (pH above 9.3) of solutions [].

Molecular Structure Analysis

  • Key Features: The structure of thymolphthalein consists of a central furanone ring connected to two aromatic rings with hydroxyl (-OH) and isopropyl groups attached [].
  • Notable Aspects: The presence of two hydroxyl groups makes thymolphthalein slightly acidic. However, the deprotonation of these groups at high pH is crucial for its color change properties.

Chemical Reactions Analysis

  • Synthesis: Thymolphthalein can be synthesized by condensing thymol and phthalic anhydride in the presence of sulfuric acid as a catalyst.
2 C10H14O + C6H4O2 (H2SO4) -> C28H30O4 + H2O(Thymol) (Phthalic anhydride) (Thymolphthalein)
  • Decomposition: Thymolphthalein decomposes upon heating above 248°C [].

Physical And Chemical Properties Analysis

  • Melting Point: 248-252°C (decomposes) [].
  • Boiling Point: Not applicable, decomposes before boiling.
  • Solubility: Slightly soluble in water, soluble in alcohol and organic solvents [].
  • Stability: Stable under normal conditions, decomposes upon heating [].
  • Color: Colorless in acidic solutions (pH < 9.3), blue in basic solutions (pH > 10.5) [].
  • Toxicity: Limited data is available on the specific toxicity of thymolphthalein. However, it is recommended to handle it with care as some phthalein dyes might have laxative effects.
  • Flammability: Thymolphthalein has a flammability rating of 1 according to the NFPA 704 hazard rating system, indicating a slight fire hazard when exposed to heat or flame.

XLogP3

6.8

Melting Point

253.0 °C

UNII

YG5I28WSQP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 25 of 38 companies with hazard statement code(s):;
H225 (16%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (80%): May cause cancer [Danger Carcinogenicity];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

125-20-2

Wikipedia

Thymolphthalein

General Manufacturing Information

1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types